molecular formula C11H20N2 B3170911 7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 946386-42-1

7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B3170911
CAS No.: 946386-42-1
M. Wt: 180.29 g/mol
InChI Key: RUDIERZPFTUEKK-UHFFFAOYSA-N
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Description

7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound that features both a piperidine and an azepine ring Piperidine is a six-membered ring containing one nitrogen atom, while azepine is a seven-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol can yield substituted piperidines . Another method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For instance, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium complexes are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated derivatives.

Scientific Research Applications

7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other proteins . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its combination of piperidine and azepine rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

7-piperidin-3-yl-3,4,5,6-tetrahydro-2H-azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDIERZPFTUEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242423
Record name 3,4,5,6-Tetrahydro-7-(3-piperidinyl)-2H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-42-1
Record name 3,4,5,6-Tetrahydro-7-(3-piperidinyl)-2H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6-Tetrahydro-7-(3-piperidinyl)-2H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 2
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 3
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 4
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 5
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 6
7-(piperidin-3-yl)-3,4,5,6-tetrahydro-2H-azepine

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